molecular formula C7H2BrF4NO B1384609 1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone CAS No. 2231675-78-6

1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone

Cat. No. B1384609
CAS RN: 2231675-78-6
M. Wt: 271.99 g/mol
InChI Key: GVVDWNNDTRRNEF-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone, or BFPTE, is a synthetic organic compound that has recently been investigated for its potential use in a variety of scientific research applications. BFPTE has been found to possess a wide range of biochemical and physiological effects, and is of particular interest to researchers due to its ability to act as a useful reagent in chemical synthesis.

Scientific Research Applications

Radiosynthesis Applications

1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone has been utilized in the radiosynthesis of 2-amino-5-[18F]fluoropyridines. This process involves a palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, yielding significant yields and demonstrating its applicability in radiochemical synthesis (Pauton et al., 2019).

Synthesis of Haloacetamide Reagents

The chemical has been used in the design and synthesis of [18F]fluoropyridine-based haloacetamide reagents. These reagents, such as 2-bromo-N-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]acetamide, are essential in the labeling of oligonucleotides, contributing significantly to the field of radiopharmaceuticals (Kuhnast et al., 2004).

Chemoselective Amination

The compound is also pivotal in chemoselective amination processes. For example, 5-bromo-2-chloro-3-fluoropyridine, a related compound, has been chemoselectively functionalized under various conditions, demonstrating the versatility and reactivity of such compounds in organic synthesis (Stroup et al., 2007).

Labeling of Macromolecules

1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone plays a role in the fluorine-18 labeling of macromolecules using click chemistry. It has been used to synthesize novel fluoropyridine-based alkynes like FPyKYNE, which are instrumental in this domain (Kuhnast et al., 2008).

Synthesis of Disubstituted Fluoropyridines

The chemical has been employed in the versatile synthesis of disubstituted fluoropyridines and pyridones, highlighting its utility in the preparation of complex organic molecules (Sutherland & Gallagher, 2003).

Conformation and Solvation Studies

Studies on 2,2,2-trifluoroethanol, which shares a similar trifluoroethanone group, have shed light on its conformation and the solvation structure in clusters with fluoropyridines. This research contributes to understanding the interaction dynamics of such compounds (Yamada et al., 2012).

Building Block for Fluorine Compounds

1-Bromo-1-chloro-2,2,2-trifluoroethane, closely related to trifluoroethanone, has been studied as a building block for various fluorine compounds, emphasizing the importance of these compounds in synthetic chemistry (Dmowski, 2011).

properties

IUPAC Name

1-(3-bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO/c8-4-1-3(9)2-13-5(4)6(14)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVDWNNDTRRNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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